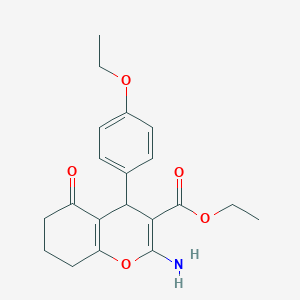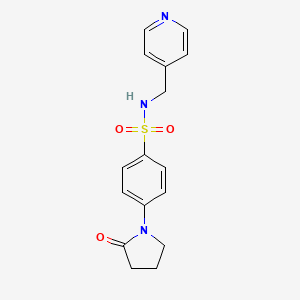
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a steroid hormone involved in the regulation of metabolism, immune response, and stress response. OPB-9195 has shown potential as a therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity, as well as inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide is based on its ability to inhibit 11β-HSD1, which leads to a reduction in cortisol levels in target tissues. This results in a decrease in insulin resistance, inflammation, and other metabolic and immune dysfunctions associated with excessive cortisol production.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in glucose and lipid levels, an improvement in insulin sensitivity, a decrease in inflammation and oxidative stress, and a modulation of the gut microbiota.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages as a tool for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for 11β-HSD1, which minimizes off-target effects. However, this compound also has some limitations, such as its relatively low potency and the need for high doses to achieve therapeutic effects in vivo.
Orientations Futures
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could improve the efficacy and safety of this class of drugs. Another area of interest is the investigation of the role of 11β-HSD1 inhibition in other disease states, such as cancer and neurodegenerative disorders. Finally, the potential use of this compound as a tool for studying the physiological and pathophysiological roles of cortisol in various tissues and systems warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the condensation of 4-chlorobenzenesulfonyl chloride with 4-pyridinemethanol, followed by the reaction of the resulting intermediate with pyrrolidine-2-one. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of metabolic and inflammatory diseases. In a mouse model of diet-induced obesity and insulin resistance, this compound treatment improved glucose tolerance, insulin sensitivity, and lipid metabolism. Similarly, in a rat model of rheumatoid arthritis, this compound reduced joint inflammation and bone erosion.
Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-2-1-11-19(16)14-3-5-15(6-4-14)23(21,22)18-12-13-7-9-17-10-8-13/h3-10,18H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBCWXRBWGHMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)
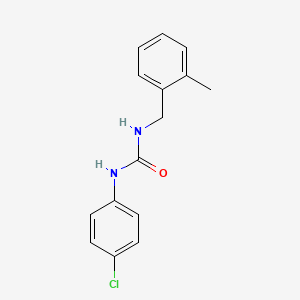
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)
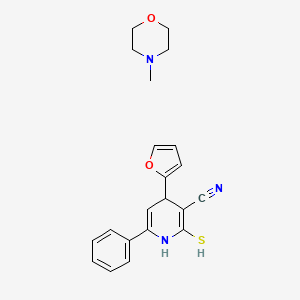
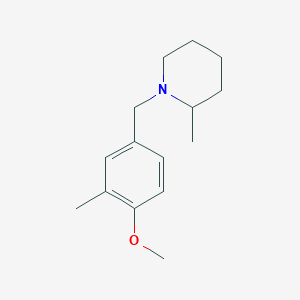
![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![6,7-dimethoxy-2-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5014086.png)
![1-benzyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5014094.png)
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5014110.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5014118.png)
![5-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5014120.png)
